molecular formula C24H32N2O10 B13652466 H-Thr-OBzlhemioxalate

H-Thr-OBzlhemioxalate

Cat. No.: B13652466
M. Wt: 508.5 g/mol
InChI Key: ZJXJCFJXVAXCRR-UHFFFAOYSA-N
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Description

. This compound is a derivative of threonine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-OBzlhemioxalate typically involves the esterification of threonine with benzyl alcohol, followed by the formation of the hemioxalate salt. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where threonine and benzyl alcohol are combined in the presence of an acid catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

H-Thr-OBzlhemioxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction can produce threonine derivatives .

Scientific Research Applications

H-Thr-OBzlhemioxalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-Thr-OBzlhemioxalate involves its incorporation into peptide chains during synthesis. The benzyl ester group protects the threonine residue during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the benzyl ester group can be removed under mild conditions, revealing the free threonine residue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Thr-OBzlhemioxalate is unique due to its specific derivation from threonine, which has a hydroxyl group in its side chain. This hydroxyl group can participate in additional hydrogen bonding and other interactions, making it particularly useful in peptide synthesis and biochemical applications .

Properties

Molecular Formula

C24H32N2O10

Molecular Weight

508.5 g/mol

IUPAC Name

benzyl 2-amino-3-hydroxybutanoate;oxalic acid

InChI

InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)

InChI Key

ZJXJCFJXVAXCRR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O

Origin of Product

United States

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